Aescuflavoside
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Description
Aescuflavoside is a natural product found in Aesculus chinensis with data available.
Scientific Research Applications
Chemical Synthesis and Structure
- Synthesis of Aescuflavoside A : The flavonal glycoside, this compound A, was synthesized from the seeds of Aesculus chinensis. This synthesis involved regioselective glycosylation of 7-O-benzyltamarixetin, providing insights into the structural aspects of this compound A (Zhu, Peng, Li, Han, & Yu, 2006).
Pharmacological Properties
- Anti-nociceptive Action : Aesculus indica, related to this compound, has been studied for its analgesic effects. The research aimed to substantiate its traditional use in managing rheumatic pain. The study found that Aesculus indica exhibited significant anti-nociceptive properties, potentially through dual inhibition of peripheral and central nociception mechanisms (Firdoos, Khan, & Ali, 2018).
- Anti-inflammatory and Protective Effects : Studies have highlighted the protective effects of aesculin, a compound from Cortex fraxini, on ulcerative colitis. The research demonstrated that aesculin significantly relieved symptoms of colitis and restrained the expression of inflammatory factors. This suggests a potential therapeutic application for aesculin in treating ulcerative colitis (Tian, Peng, Luo, Zhang, Li, Zhou, & Fan, 2019).
Cardiovascular and Hepatoprotective Activities
- Myocardial Ischemia/Reperfusion Injury : Aesculin has been investigated for its cardioprotective properties in myocardial ischemia/reperfusion injury. It was found to attenuate reperfusion arrhythmias and myocardial damage, indicating its potential as a therapeutic agent for heart-related conditions (Xu, Jiang, Yan, Yin, Wang, Wang, Fang, & Du, 2021).
- Antioxidant Defense System : The seed extract of Aesculus hippocastanum has been shown to increase the body's antioxidant defense system, indicating its potential benefits in preventing oxidative stress-related diseases (Küçükkurt, Ince, Keleş, Akkol, Avcı, Yeşilada, & Bacak, 2010).
Neuropharmacological Activity
- Central Nervous System Effects : Research on Passiflora edulis, which contains similar flavonoid constituents as this compound, indicated anxiolytic-like effects and potentiation of hypnotic effects, suggesting a role in treating central disorders like anxiety and insomnia (Sena, Zucolotto, Reginatto, Schenkel, & de Lima, 2009).
Properties
Molecular Formula |
C38H48O25 |
---|---|
Molecular Weight |
904.8 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C38H48O25/c1-10-21(44)26(49)30(53)35(57-10)56-9-19-24(47)28(51)34(63-36-29(52)22(45)15(43)8-55-36)38(61-19)62-33-25(48)20-14(42)5-12(40)6-17(20)58-32(33)11-2-3-13(41)16(4-11)59-37-31(54)27(50)23(46)18(7-39)60-37/h2-6,10,15,18-19,21-24,26-31,34-47,49-54H,7-9H2,1H3/t10-,15+,18+,19+,21-,22-,23+,24+,26+,27-,28-,29+,30+,31+,34+,35+,36-,37+,38-/m0/s1 |
InChI Key |
PSMWEUGAGOGDBM-GARDDLFLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O |
Synonyms |
aescuflavoside |
Origin of Product |
United States |
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